REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]2[CH:9]=[C:8]([C:10]3[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=3)[N:7]=[C:4]2[S:5][CH:6]=1.O.O.[Sn](Cl)Cl.C(Cl)Cl.CCOC(C)=O>CCO>[CH3:1][C:2]1[N:3]2[CH:9]=[C:8]([C:10]3[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][CH:11]=3)[N:7]=[C:4]2[S:5][CH:6]=1 |f:1.2.3,4.5|
|
Name
|
DCM EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.CCOC(=O)C
|
Name
|
Nitro
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
CC=1N2C(SC1)=NC(=C2)C2=CC=C(C=C2)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.87 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N2C(SC1)=NC(=C2)C2=CC=C(N)C=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 88 mg | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |